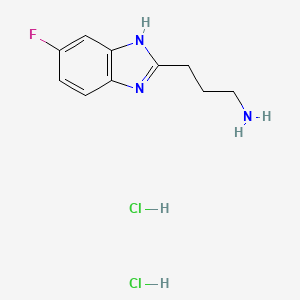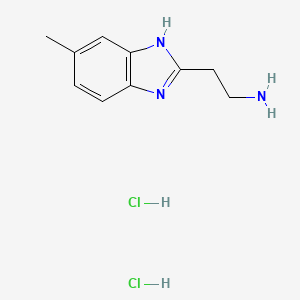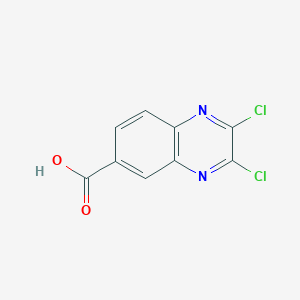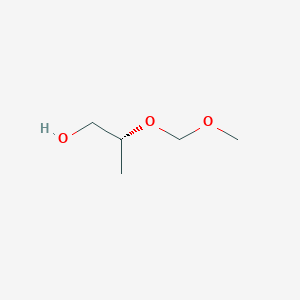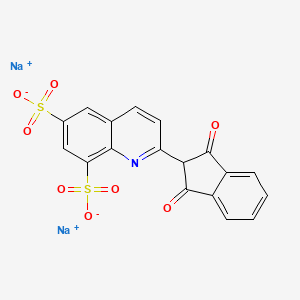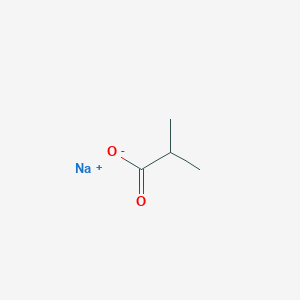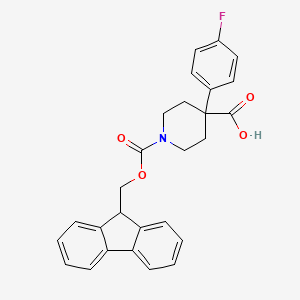
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group. This compound is widely used in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 4-(4-fluorophenyl)-piperidine-4-carboxylic acid, is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
Fmoc Deprotection: The major product is the free amine derivative of the compound.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Applications De Recherche Scientifique
Chemistry
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is extensively used in peptide synthesis as a building block. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for developing fluorinated peptides with enhanced biological activity.
Medicine
The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs. Its fluorinated structure imparts unique pharmacokinetic properties, making it a valuable candidate for drug design.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and peptidomimetics. It is also employed in the production of diagnostic agents and biochemical assays.
Mécanisme D'action
The mechanism of action of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar in structure but with a phenylalanine backbone.
Fmoc-4-fluoro-L-tyrosine: Contains a tyrosine backbone with a fluorine substitution.
Fmoc-4-fluoro-L-tryptophan: Features a tryptophan backbone with a fluorine substitution.
Uniqueness
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is unique due to its piperidine ring structure, which imparts distinct conformational properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in peptide synthesis and drug development.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFVVPTWGNEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
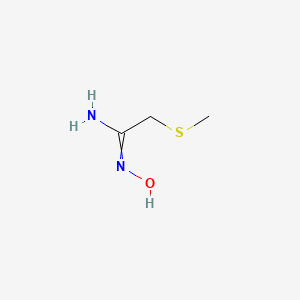
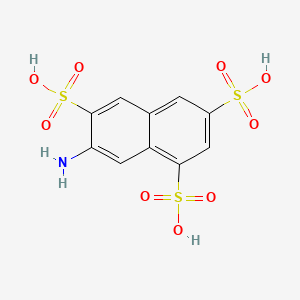
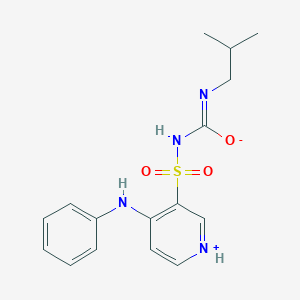
![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)
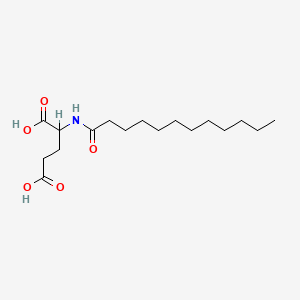
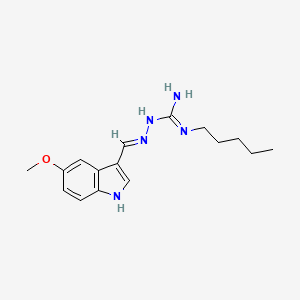
![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)
